[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
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Overview
Description
“[3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2408963-09-5 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound contains a cyclobutyl group attached to a 1,2,4-triazol-1-yl group via a methanamine linker.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.12 . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the literature.Scientific Research Applications
Triazole Derivatives and Drug Development
The triazole core is fundamental in medicinal chemistry, with 1,2,4-triazole derivatives being extensively researched for their therapeutic potential. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The structural versatility of triazoles allows for the synthesis of novel drugs targeting various diseases, highlighting their importance in developing new therapeutic agents. The extensive patent review on triazole derivatives between 2008 and 2011 underscores the continuous interest and innovation in this area, pointing towards ongoing efforts to harness these compounds' pharmacological potential (Ferreira et al., 2013).
Synthesis and Eco-Friendly Approaches
The synthesis of triazoles, including the eco-friendly methods, is crucial for sustainable drug development. Advances in click chemistry, particularly the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have revolutionized the efficient synthesis of 1,2,3-triazoles, providing a robust platform for creating biologically active molecules. Eco-friendly procedures emphasize reducing environmental impact, showcasing the scientific community's commitment to sustainable and green chemistry practices (de Souza et al., 2019).
Biological Activities and Applications
The varied biological activities of triazole derivatives are at the forefront of pharmaceutical research, with studies focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. These activities are attributed to triazoles' ability to interact with various biological targets, offering pathways to new treatment strategies for several diseases. The exploration of triazoles in drug discovery continues to expand, reflecting their significant impact on developing novel therapeutic options.
- (Ferreira et al., 2013) for a comprehensive review of triazole derivatives in patent literature.
- (de Souza et al., 2019) for insights into eco-friendly synthesis methods of triazoles.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQJVNZXTZYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride |
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